The table below details the primary molecular and cellular consequences of SGC-CBP30 inhibition.
| Aspect | Specific Effect / Target | Measured Outcome / Assay | Key Finding / Consequence |
|---|---|---|---|
| Direct Molecular Target | CREBBP/EP300 bromodomains [1] [2] | Biochemical binding affinity (Kd/IC50) [1] [2] | Kd: 47 nM (CREBBP); IC50: 21 nM (CREBBP), 38 nM (EP300) [1] [2] |
| Cellular Target Engagement | Displacement of CBP from chromatin [3] | NanoBRET (CBP-H3.3 interaction) [3] | EC50: 0.28 μM [3] |
| Downstream Transcriptional Effects | Suppression of IRF4 and its network (e.g., MYC) [3] | RNA expression analysis [3] | Preferentially abrogates viability of multiple myeloma cells; causes G1 cell cycle arrest and apoptosis [3] |
| Impact on Cell Identity | Silencing of somatic cell gene programs [4] | H3K27Ac levels & chromatin accessibility [4] | Decreased H3K27Ac at promoters/enhancers; enhances somatic cell reprogramming to pluripotency [4] |
| Immunomodulatory Role | Modulation of T cell function [5] | Analysis of Treg biology [5] | Suppresses human Th17 responses; potential application in cancer immunotherapy [5] |
The following diagram summarizes the core mechanism of this compound and its downstream effects on two key biological processes: cancer cell survival and somatic cell reprogramming.
This compound inhibits CBP/EP300 bromodomains to disrupt acetyl-lysine recognition, leading to transcriptional changes in oncogenic, developmental, and immunomodulatory pathways.
For researchers aiming to validate the activity of this compound, here are detailed methodologies for key cellular assays cited in the literature.
This protocol is used to determine the concentration that causes 50% growth inhibition (GI50), particularly in hematological malignancy cell lines [3].
This assay quantitatively measures the displacement of CBP from histones in a cellular context [3].
This protocol assesses the enhancement of induced pluripotent stem cell (iPSC) generation, a key phenotype identified for this compound [4].
CREB-binding protein (CBP or CREBBP) and E1A-binding protein p300 (EP300) are highly homologous (96% sequence similarity in bromodomains) transcriptional co-activators that function as lysine acetyltransferases (KATs). These multidomain proteins contain a bromodomain (BRD) that specifically recognizes acetylated lysine (Kac) residues on histones and non-histone proteins, acting as critical "readers" in epigenetic regulation [1] [2].
The CBP/p300 bromodomain has emerged as a promising therapeutic target in oncology due to its involvement in various cancers. Research has demonstrated that CBP is highly expressed in advanced prostate cancer, with expression levels positively correlated with patient outcomes [3]. In multiple myeloma, CBP/EP300 bromodomain inhibition preferentially abrogates viability by directly suppressing IRF4 transcription factor expression and its target gene c-MYC [4]. The bromodomain has also been implicated in acute myeloid leukemia, Rubinstein-Taybi syndrome, and colorectal carcinoma [5].
The discovery of this compound originated from a fragment-based screening strategy targeting the CBP/p300 bromodomains. Researchers started with the non-selective 3,5-dimethylisoxazole BRD inhibitor (compound 5, MW = 213 Da) as an attractive fragment due to its favorable ligand efficiency (0.45) and LipE (3.5) for CBP [1].
A structure-based design approach was employed, guided by X-ray crystallography of initial fragments bound to the CBP bromodomain (PDB: 4TS8). Analysis revealed two key regions for potential interaction:
Parallel synthesis employing Suzuki couplings with 3,5-dimethylisoxazole-4-boronic acid pinacol ester and diverse heteroaryl bromides generated an initial library of 83 compounds [1]. Screening via differential scanning fluorimetry (DSF) identified compound 8 as a promising hit, which was subsequently optimized through structure-guided medicinal chemistry to improve potency and selectivity.
Figure 1: this compound Discovery Workflow - From initial fragment screening to optimized chemical probe through structure-based design
This compound demonstrates high potency for CBP/p300 bromodomains with dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300 [6] [7]. The compound exhibits excellent selectivity, showing 40-fold and 250-fold selectivity over the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)), respectively [1] [8].
Table 1: Biochemical Profiling of this compound
| Parameter | Value | Assay Method | Reference |
|---|---|---|---|
| CBP Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| p300 Kd | 32 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD4(1) Selectivity | 40-fold | Thermal Shift Assay (TSA) & ITC | [1] |
| BRD4(2) Selectivity | 250-fold | Thermal Shift Assay (TSA) & ITC | [1] |
| Cellular Target Engagement (EC50) | 0.28 μM | NanoBRET (CBP-H3.3 binding) | [4] |
This compound demonstrates potent cellular activity across various cancer models. In multiple myeloma cells, it induces G1 cell cycle arrest and apoptosis through direct suppression of IRF4 and subsequent downregulation of c-MYC [4]. The compound reduces IL-17A secretion in Th17 cells at low micromolar concentrations, suggesting anti-inflammatory applications [7].
Table 2: Cellular Activity of this compound in Various Cancer Models
| Cell Line | Cancer Type | Assay | IC50/EC50 | Reference |
|---|---|---|---|---|
| OPM-2 | Multiple Myeloma | Anti-proliferative (5 days) | 2.64 μM | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Growth Inhibition (5 days) | 1.53 μM | [7] |
| RKO | Colorectal Cancer | p53 Reporter Assay | 1.5 μM | [8] |
| HEK293 | Embryonic Kidney | NanoBRET (CBP-H3.3 binding) | 2.8 μM | [7] |
| AMO1 | Multiple Myeloma | MYC Expression Reduction (6 hrs) | 2.7 μM | [8] |
Figure 2: this compound Mechanism of Action - Molecular pathway through which CBP/p300 bromodomain inhibition exerts anti-proliferative effects in cancer cells
The binding mode of this compound and related compounds has been elucidated through X-ray crystallography (PDB: 4NR7). The structure reveals that:
The distinct binding mode compared to BET bromodomains, particularly interactions with the ZA channel and residues like Arg1173, explains the observed selectivity profile of this compound [1].
Thermal Shift Assay (TSA) Protocol:
Isothermal Titration Calorimetry (ITC):
NanoBRET Target Engagement:
Chromatin Speckle Formation Assay:
Anti-proliferative Assays:
Cell Cycle Analysis:
Western Blot Analysis:
This compound belongs to a growing class of CBP/p300 bromodomain inhibitors with varying chemical scaffolds and properties:
Table 3: Comparison of CBP/p300 Bromodomain Inhibitors
| Compound | Chemical Class | CBP/p300 Kd/IC50 | Key Features | Development Status |
|---|---|---|---|---|
| This compound | 5-isoxazolyl-benzimidazole | 21-32 nM | 40-fold selective over BRD4(1), research tool | Chemical Probe |
| I-CBP112 | 1,4-benzoxazepine | 151 nM | Good cellular activity, chemical probe | Preclinical |
| CCS1477 | Undisclosed | N/A | Clinical candidate for solid tumors, hematologic malignancies | Phase I/II Clinical Trials |
| GNE049 | Tetrahydroquinoline | Sub-μM | Constrained aniline motif | Preclinical |
| Y08284 | Undisclosed | N/A | 88% TGI in 22Rv1 xenograft model | Preclinical |
While this compound represents a valuable chemical probe, it has limitations that have spurred further optimization efforts:
Recent optimization campaigns have explored:
These next-generation inhibitors aim to maintain the excellent selectivity of this compound while improving drug-like properties and cellular efficacy for potential therapeutic applications.
| Parameter | CREBBP (CBP) | EP300 (p300) | Experimental Context |
|---|---|---|---|
| Biochemical IC₅₀ | 21 nM [1] | 38 nM [1] | Cell-free assay [1] |
| Biochemical Kd | 21 nM [2] [3] | 32 nM [2] [3] | Cell-free assay |
| Cellular IC₅₀ (Representative) | 1.5 - 2.8 μM [1] | 1.5 - 2.8 μM [1] | Various cell-based functional assays [1] |
The compound demonstrates high selectivity, showing 40-fold and 250-fold selectivity for CBP over the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)), respectively [1] [2].
The cellular IC₅₀ values reflect SGC-CBP30's activity in complex biological environments. Here are the methodologies for key experiments cited in the data:
To understand how this compound produces the effects measured above, it's helpful to visualize the role of its targets, CBP and p300, in gene regulation. The diagram below illustrates the simplified signaling pathway and the compound's site of action.
This compound is a highly characterized chemical probe for mechanistic research [1] [2]. Its primary validated use is to potently and selectively block the bromodomain of CBP/p300, preventing the reading of acetyl-lysine marks and subsequently influencing gene expression programs [3].
It is critical to note that this compound inhibits the bromodomain of CBP/p300. Another class of inhibitors targets the histone acetyltransferase (HAT) domain of the same proteins (e.g., A485) [6]. These two inhibitor classes have distinct mechanisms and biological effects:
This distinction is vital for experimental design and data interpretation [6] [7].
The core of SGC-CBP30's profile is its nanomolar affinity for CBP and p300, coupled with strong selectivity over other bromodomain families, particularly the BET family.
| Bromodomain Target | Affinity (Kd or IC₅₀) | Selectivity vs. CBP |
|---|---|---|
| CBP (CREBBP) | 21-26 nM [1] [2] [3] | - |
| p300 (EP300) | 32-38 nM [1] [2] [3] | - |
| BRD4(1) (BET family) | 885 nM - 1.8 µM [1] [4] | ~40-fold [2] [3] [5] |
| Other BET Bromodomains (BRD2(1), BRD3(1)) | Low µM range [1] | Significant selectivity |
| Non-BET Bromodomains (e.g., BRD9, CECR2) | Minimal to no binding [1] | >100-fold |
A broad screening against 45 bromodomains confirmed that this compound causes significant thermal shifts only for CBP, p300, and, to a much lesser extent, some BET bromodomains. It showed minimal interaction with numerous others, including BRD9, CECR2, and ATAD2 [1]. The following diagram illustrates this selectivity hierarchy.
The high selectivity of this compound arises from distinct ligand-binding pocket interactions. In the CBP bromodomain, this compound's benzimidazole core forms key hydrogen bonds with conserved residues Asn1168 and Tyr1125, mimicking acetylated lysine. Its chloromethoxyphenyl group extends into a unique hydrophobic region with a charged residue (Arg1173), enabling favorable interactions not possible in other bromodomains [5].
When this compound binds to BRD4, it must adopt a different, less energetically favorable conformation. The BRD4 binding pocket lacks the specific structural features to accommodate the chloromethoxyphenyl group, resulting in weaker binding and the observed selectivity [5] [6].
Multiple cell-based assays confirm that this compound engages its intended targets in a biological setting.
| Assay Type | Experimental Readout | Result |
|---|---|---|
| FRAP (Fluorescence Recovery After Photobleaching) | Recovery of CBP-GFP fusion protein on chromatin [2] [5] | Accelerated recovery at 1 µM, indicating displacement of CBP from chromatin [2] [5]. |
| NanoBRET | Inhibition of interaction between CBP bromodomain and histone H3.3 in HEK293 cells [4] [3] | EC₅₀ = 0.28 µM [4]. |
| Chromatin Speckle Formation | Redistribution of CBP-bromodomain-GFP from diffuse chromatin to speckles upon inhibitor binding [4] | Speckle formation at low µM concentrations (e.g., 2.5 µM) [4]. |
These cellular activity studies establish that this compound is cell-permeable and effective at low micromolar concentrations, validating its use as a chemical probe for functional studies [4] [5].
This compound's selectivity profile makes it a key tool for probing CBP/p300 bromodomain biology without the confounding effects of BET bromodomain inhibition.
For researchers using this compound, consider these points:
SGC-CBP30 functions as a highly potent and selective inhibitor of the epigenetic reader domains of two related transcriptional coactivators: CREB-binding protein (CBP) and E1A-binding protein (p300) [1] [2]. The core of its mechanism is the competitive disruption of protein-protein interactions.
The diagram below illustrates how this compound competes with acetylated histones to bind the CBP/EP300 bromodomain.
The table below summarizes its key biochemical characteristics:
| Parameter | Value | Details |
|---|---|---|
| Primary Targets | CBP & EP300 bromodomains | Transcriptional coactivators with a single bromodomain [3]. |
| Binding Affinity (Kd) | CBP: 21-26 nM EP300: 32-38 nM | Measured by Isothermal Titration Calorimetry (ITC) in cell-free assays [4] [1]. | | Mechanism | Competitive inhibition | Binds the acetyl-lysine recognition pocket, preventing the reading of histone marks like H3K18ac and H3K27ac [3] [5]. | | Key Interaction | Asparagine N1168 | Forms a hydrogen bond with the isoxazole group of this compound, mimicking the acetyl-lysine interaction [3]. |
A critical feature of this compound is its notable selectivity for CBP/EP300 over other bromodomains, though it shows some affinity for the BET family.
| Bromodomain | Binding Affinity / Effect | Selectivity vs. CBP |
|---|---|---|
| CBP | Kd = 21-26 nM | - |
| EP300 | Kd = 32-38 nM | - |
| BRD4(1) (BET family) | Kd = ~885 nM | ~40-fold selective [4] [1] |
| BRD4(2) (BET family) | Minimal binding | ~250-fold selective [4] |
| 44 other Bromodomains | No significant binding | Profiled via thermal shift assays; no substantial off-target binding detected [1]. |
By inhibiting the CBP/EP300 bromodomain, this compound disrupts specific transcriptional programs, leading to several key phenotypic outcomes.
To validate the activity and specificity of this compound in a research setting, several established experimental approaches can be used.
This compound is a foundational research tool that has helped validate the CBP/EP300 bromodomain as a therapeutic target for several diseases.
The characterization of SGC-CBP30 as a high-quality chemical probe involves multiple, orthogonal experimental methods.
This compound's utility as a probe stems from its ability to produce specific, mechanistically understood phenotypic effects.
Key pathway modulated by this compound, based on mechanistic studies [3] [1].
The table below details key experimental findings that illuminate this mechanism:
| Assay Type | Cell Line / Model | Concentration | Incubation Time | Key Result / Readout | Citation |
|---|---|---|---|---|---|
| Viability/Growth Inhibition | Multiple Myeloma (e.g., LP-1, AMO1) | GI₅₀ < 3 µM | 5 days | Reduced cell viability; G1 cell cycle arrest and apoptosis | [1] [4] |
| Gene Expression (Quantigene Plex) | AMO1 (Multiple Myeloma) | EC₅₀ = 2.7 µM | 6 hours | Reduction in MYC expression | [4] |
| Cytokine Secretion | Human Th17 cells | Not specified | Not specified | Strong reduction of IL-17A secretion | [3] [5] |
| Reporter Gene Assay | RKO (Colorectal Carcinoma) | IC₅₀ = 1.5 µM | 24 hours + 16h doxorubicin | Inhibition of p53-induced p21 activation | [4] |
For clean interpretation of experimental results, the following points are crucial:
The table below summarizes the key physical properties and storage guidelines for SGC-CBP30.
| Property | Specification |
|---|---|
| Molecular Weight | 509.04 g/mol [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (∼196 mM) [1] [2] [3] |
| Solubility in Ethanol | ~100 mg/mL [1] [3] or 93 mg/mL [4] |
| Solubility in Water | Insoluble or only slightly soluble [2] [4] |
| Recommended Storage | +4°C (solid powder) [1] [3] [5] |
| Purity | ≥98% [1] [5] |
For most cell-based assays, DMSO is the preferred solvent. The table below provides a guide for preparing stock solutions of common mass aliquots [1].
| Mass | Volume for 10 mM Stock | Volume for 50 mM Stock |
|---|---|---|
| 1 mg | ~1.96 mL | ~0.39 mL |
| 5 mg | ~9.82 mL | ~1.96 mL |
| 10 mg | ~19.64 mL | ~3.93 mL |
The workflow for preparing and using this compound solutions involves several key steps to ensure stability and activity.
Workflow for preparing and using this compound solutions.
CREBBP and EP300 are large, multi-domain proteins that possess histone acetyltransferase (HAT) activity and a single bromodomain. The bromodomain is a specialized module that "reads" acetylated lysine residues on histone tails (such as H3K27ac), thereby tethering the coactivators to specific, active genomic regions like enhancers and super-enhancers [1] [2].
SGC-CBP30 acts as a competitive antagonist that occupies the acetyl-lysine binding pocket of the CBP/EP300 bromodomains [1]. This prevents the native interaction between the bromodomain and acetylated chromatin.
Figure 1: Mechanism of this compound. Under normal conditions, the CBP/EP300 bromodomain binds to acetylated histones, facilitating transcription. This compound blocks this interaction, leading to gene suppression.
The functional outcomes of this mechanism are:
The following table summarizes the major phenotypic effects of this compound across different experimental models.
| Biological Context / Cell Type | Observed Phenotype & Key Downregulated Targets | Citation |
|---|---|---|
| Somatic Cell Reprogramming (Human fibroblasts to iPSCs) | Enhanced reprogramming efficiency (2-3 fold alone, >10-fold with DOT1L inhibition). Acts early, accelerating silencing of somatic-specific genes (e.g., PRRX1). Decreases H3K27ac at somatic enhancers. | [1] |
| Hematologic Cancers (Multiple Myeloma, Leukemia) | Anti-proliferative, cell cycle arrest (G0/G1), apoptosis. Direct suppression of IRF4 and its target MYC; disruption of the GATA1/MYC regulatory axis. | [3] [2] |
| Immune Response (Human Th17 cells) | Suppression of IL-17A production. More restricted transcriptional effect compared to pan-BET inhibitors. Potential therapeutic strategy for Th17-driven diseases (e.g., ankylosing spondylitis). | [4] |
| Regulatory T cells (Tregs) | Reduced expression of FOXP3 and Treg suppressive function mediators (LAG-3, CTLA-4), suggesting potential for cancer immunotherapy. | [5] |
For researchers aiming to use this compound, here are methodologies for key assays from the literature.
This protocol is used to assess the anti-proliferative effects of this compound, particularly in cancer cell lines [3] [2].
This flow cytometry-based assay measures the emergence of pluripotent cells at an early time point following this compound treatment [1].
This assay quantitatively measures the displacement of CBP/EP300 bromodomains from histones in a cellular context [3] [5].
This compound is a potent, selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In multiple myeloma, it has demonstrated promising activity by targeting the IRF4 network, a critical dependency for myeloma cell survival [1].
The therapeutic effect of this compound in multiple myeloma is mediated through direct transcriptional suppression of IRF4 and its downstream targets [1].
Table 1: Standard Treatment Parameters for Multiple Myeloma Cell Lines
| Parameter | Specification | Experimental Context |
|---|---|---|
| Working Concentration | 2.5 μM or below [1] | For specific CBP/EP300 inhibition |
| Treatment Duration | 6 hours (ChIP-seq) [2] to 24+ hours (phenotypic assays) [1] | Duration depends on assay type |
| Solvent Control | DMSO (equivalent volume) [1] [2] | Standard vehicle control |
| Cell Line Models | LP-1, MM.1S, OPM2, KMS11, XG1 [1] [3] | Validated sensitive models |
| Key Readouts | IRF4/MYC expression, Cell viability, Cell cycle arrest (G1), Apoptosis [1] | Essential validation metrics |
Table 2: Counteracting Strategies for Mechanism Validation
| Approach | Experimental Purpose | Outcome |
|---|---|---|
| Ectopic IRF4 Expression | Antagonizes phenotypic effects of this compound [1] | Confirms IRF4 as key target |
| Ectopic MYC Expression | Prevents suppression of IRF4 target program [1] | Validates downstream pathway |
| CRBN Expression Assessment | Identify CRBN-low but detectable cells [3] | Predicts resensitization potential |
Materials:
Procedure:
Validation: Sensitive myeloma cell lines typically show GI₅₀ values below 3 μM [1]
Materials:
Procedure:
Expected Results: Compound-treated cells accumulate in G1 phase at 16 and 24 hours compared to DMSO controls [1]
Materials:
Procedure:
Application: Particularly effective for resistant cells with low but detectable CRBN expression [3]
The promising preclinical data with this compound supports further development of CBP/EP300 bromodomain inhibition as a therapeutic strategy for multiple myeloma, particularly for cases dependent on the IRF4 network or showing resistance to immunomodulatory drugs [1] [3].
This compound is a potent, selective small-molecule inhibitor of the bromodomains of CBP (CREB-binding protein) and p300 (E1A-binding protein of 300 kDa). These transcriptional coactivators are histone acetyltransferases (HATs) that function as critical epigenetic regulators. Their bromodomains recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery and influencing gene expression. Dysregulation of CBP/p300 is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets [1] [2].
As a chemical probe, this compound allows researchers to investigate the biological roles of the CBP/p300 bromodomains with high specificity. It exhibits nanomolar cellular potency and is a valuable tool for elucidating the effects of bromodomain inhibition on chromatin binding, gene transcription, and cellular phenotypes [3] [4].
The table below summarizes the principal characteristics of this compound that define its utility in cellular assays.
| Property | Description / Value |
|---|---|
| Molecular Target | Bromodomains of CBP and p300 [1] [5] |
| Biochemical Potency (Kd) | CBP: 21-26 nM; p300: 32-38 nM [1] [4] [5] |
| Primary Cellular Potency (EC50) | ~0.28 µM (NanoBRET assay for CBP-histone H3.3 binding) [3] |
| Key Selectivity Feature | >40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) [4] [5] |
| Cellular Permeability | Cell-active, accelerates FRAP recovery at 1 µM [5] |
A primary application of this compound is in chromatin release assays, which visually demonstrate the displacement of bromodomain-containing proteins from acetylated chromatin in living cells.
The methodology below is adapted from published studies using imaging-based chromatin release assays [3].
Cell Preparation and Transfection:
Compound Treatment:
Incubation and Imaging:
Data Analysis and Quantification:
This process of chromatin release and speckle formation is illustrated in the following workflow:
The release of CBP/p300 from chromatin by this compound initiates a cascade of downstream transcriptional and phenotypic effects, particularly potent in hematologic cancers like multiple myeloma.
The following diagram summarizes this key mechanistic pathway:
For a successful and interpretable experiment, keep the following points in mind:
Proper handling is crucial for maintaining the stability and efficacy of SGC-CBP30.
This protocol outlines the key steps for treating cells with this compound and validating its on-target activity using a FRAP assay.
Procedure:
The table below addresses common issues encountered when using this compound.
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of Phenotypic Effect | Concentration too low; Insufficient target engagement. | Titrate the compound (0.1 - 10 μM); confirm activity via FRAP or qPCR for known target genes like IRF4 [4] [2]. |
| Unexpected Cytotoxicity | High DMSO concentration; Off-target effects at high [this compound]. | Ensure final DMSO ≤0.1%; reduce compound concentration and use a selective BET inhibitor control to identify on-target effects [4] [2] [6]. |
| Compound Precipitation | Poor solubility in aqueous culture medium. | Use ultrasonic assistance when preparing stocks in water or ethanol; ensure final dilution from a highly concentrated DMSO stock [2]. |
| High Background in FRAP | Overexpression of GFP fusion protein. | Optimize transfection conditions to achieve lower, more physiological expression levels. |
Introduction SGC-CBP30 is a potent, highly selective chemical probe that inhibits the bromodomains of the CBP and p300 proteins [1]. The Fluorescence Recovery After Photobleaching (FRAP) assay is a key cellular experiment used to confirm its target engagement and functional activity. These notes summarize the available quantitative data and the biological context for using this compound in such studies.
Mechanism of Action and Biological Context CBP and p300 are crucial transcriptional co-activators that regulate gene expression through their histone acetyltransferase (HAT) activity and their ability to "read" acetylated lysine residues on histones via their bromodomains [2]. This compound acts as a competitive inhibitor by binding to the acetyl-lysine recognition pocket of the CBP/p300 bromodomains, thereby displacing them from acetylated chromatin [3] [4]. This mechanism disrupts the recruitment of CBP/p300 to specific genetic loci, modulating downstream transcriptional programs.
The diagram below illustrates this mechanism and its functional consequences in a cellular FRAP assay.
Quantitative Profiling of this compound The high potency and selectivity of this compound make it a superior chemical probe for mechanistic studies.
Table 1: Biochemical Affinity and Selectivity Profile of this compound
| Target | Affinity (Kd) | Assay Type | Selectivity over BRD4(1) | Citations |
|---|---|---|---|---|
| CBP Bromodomain | 21 nM | In vitro binding | 40-fold | [1] [5] [6] |
| p300 Bromodomain | 32 nM | In vitro binding | ~30-fold | [1] [5] |
| BRD4(1) Bromodomain | ~840 nM (calculated) | In vitro binding | (Reference) | [1] |
Table 2: Documented Cellular Activity of this compound
| Cellular Assay / Readout | Result / IC₅₀ | Biological Implication | Citations |
|---|---|---|---|
| FRAP Recovery | Acceleration at 1 µM | Displacement from chromatin; demonstrates target engagement | [1] [6] |
| IL-17A Secretion (Th17 cells) | Strong reduction | Validated anti-inflammatory effect | [5] |
| p53 Reporter Assay | 1.5 µM (in RKO cells) | Inhibition of p53-mediated transcription | [5] |
Key Experimental Parameters from Literature While a full protocol is not provided, the literature contains specific points of reference for your experimental design:
Experimental Workflow Considerations The following chart outlines a general logical workflow for a FRAP experiment based on the documented use of this compound.
SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. Its primary cellular mechanism of action is the direct transcriptional suppression of the oncogenic transcription factor IRF4 and its downstream target, MYC. This disruption of the IRF4/MYC axis leads to cell cycle arrest and apoptosis, particularly in multiple myeloma cells [1].
The table below summarizes key quantitative data for this compound from the search results:
| Parameter | Value | Assay Type / Context | Notes |
|---|---|---|---|
| IC₅₀ (CBP Bromodomain) | 0.28 µM [1] | Cellular NanoBRET (CBP-H3.3 interaction) | Measured in HEK293 cells. Demonstrates cellular target engagement. |
| 2.268 µM [2] | Biochemical/Biophysical NanoBRET (CREBBP-BD/Histone H3.3) | Measured in a commercial assay service; highlights variability between specific assay conditions. | |
| GI₅₀ (Anti-proliferation) | < 3 µM [1] | Cell Viability (Multiple Myeloma cell lines) | Confirms potent anti-proliferative effect in sensitive cell types. |
| Biochemical Kd (CBP/EP300) | ~0.02-0.04 µM [1] | AlphaLISA (Isolated bromodomains) | Confirms high biochemical affinity and selectivity over BET bromodomains. |
This protocol outlines a live-cell NanoBRET target engagement assay to quantify the binding of this compound to CBP bromodomains, adapted from general NanoBRET principles and specific research applications [1] [3] [4].
The assay measures the ability of this compound to displace a fluorescent tracer that binds to the CBP bromodomain. The target protein (CBP bromodomain) is fused to NanoLuc luciferase (Nluc). A cell-permeable, fluorescent bromodomain tracer binds to the CBP-Nluc fusion protein. The close proximity allows for Bioluminescence Resonance Energy Transfer (BRET) from Nluc to the tracer. When a competing small molecule like this compound binds to the bromodomain, it displaces the tracer, reducing the BRET signal in a dose-dependent manner [3] [4].
The following diagram illustrates the key steps in the live-cell NanoBRET target engagement assay:
BRET Ratio = (Acceptor Emission @ 610-665 nm) / (Donor Emission @ 435-500 nm) [4].% Inhibition = 100 × (1 – (BRET_compound – BRET_low_control) / (BRET_high_control – BRET_low_control)).% Inhibition versus log10(compound concentration) and fit the data using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism [2].To contextualize the assay, the diagram below illustrates the key biological pathway targeted by this compound and how the NanoBRET assay models this interaction.
Immunomodulatory drugs (IMiDs) like lenalidomide have revolutionized multiple myeloma treatment, yet acquired resistance remains a significant clinical challenge that ultimately limits therapeutic efficacy for most patients. The primary mechanism of IMiD action involves binding to the protein cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, which subsequently leads to ubiquitination and degradation of essential transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation results in downstream suppression of IRF4 and MYC, two critical oncoproteins that multiple myeloma cells depend on for survival and proliferation [1]. While this mechanism effectively kills myeloma cells initially, resistance inevitably develops through various pathways, creating an urgent need for strategies to overcome this treatment limitation.
Research has demonstrated that CRBN abnormalities account for approximately 20-30% of IMiD resistance cases, including mutations, deletions, and alternative splicing events that prevent proper IMiD binding or function [1]. However, the majority of resistance mechanisms operate independently of CRBN alterations, suggesting alternative pathways contribute significantly to treatment failure. Among these CRBN-independent resistance mechanisms, constitutive activation of the STAT3 signaling pathway, autocrine IL-6 production, and expression of truncated IRF4 forms have been identified as key contributors [2] [3]. The emergence of these diverse resistance mechanisms underscores the complexity of IMiD resistance and highlights the need for targeted approaches that can circumvent these pathways.
This compound is a potent and selective chemical probe that inhibits the bromodomains of CREBBP (CBP) and EP300 (p300), two highly homologous transcriptional co-activators that play essential roles in regulating gene expression through their histone acetyltransferase activity [4] [5]. These proteins function as critical epigenetic regulators that bind to acetylated lysine residues on histones and transcription factors, facilitating the assembly of transcriptional complexes that drive expression of target genes. In multiple myeloma, CBP and EP300 have been identified as essential regulators of the IRF4-MYC transcriptional axis, which represents a dependency in this malignancy independent of CRBN status [4].
The biological rationale for targeting CBP/EP300 in lenalidomide-resistant multiple myeloma stems from the central positioning of IRF4 as a convergence point for both IMiD sensitivity and resistance mechanisms. While IMiDs indirectly reduce IRF4 levels through degradation of IKZF1/3, this compound directly targets the transcriptional machinery required for IRF4 expression [4]. This direct approach remains effective even in cells with CRBN deficiencies or alternative resistance mechanisms. The compound exhibits impressive selectivity, with 40-fold and 250-fold selectivity for CBP over the first and second bromodomains of BRD4 respectively, minimizing off-target effects that could complicate interpretation of experimental results [5]. This selectivity profile makes this compound an ideal tool compound for investigating CBP/EP300 bromodomain function in lenalidomide resistance models.
Table 1: Biochemical Profile of this compound
| Parameter | Value | Measurement Type |
|---|---|---|
| CBP IC₅₀ | 21 nM | Cell-free assay |
| EP300 IC₅₀ | 38 nM | Cell-free assay |
| Selectivity over BRD4(1) | 40-fold | Cell-free assay |
| Selectivity over BRD4(2) | 250-fold | Cell-free assay |
| Cellular EC₅₀ (MYC reduction) | 2.7 μM | AMO1 cell line |
Groundbreaking research by Zhu et al. (2019) systematically investigated lenalidomide resistance pathways in isogenic human multiple myeloma cell lines (HMCLs) and identified promising resensitization strategies [2] [3] [6]. The team established four lenalidomide-resistant HMCLs by chronically exposing sensitive cell lines (MM.1S, KMS11, XG1, and OPM2) to increasing concentrations of lenalidomide (5-50 μM) over extended periods. These resistant lines demonstrated cross-resistance to other IMiDs including pomalidomide and CC-220, while maintaining sensitivity to the proteasome inhibitor bortezomib, confirming that the resistance mechanism was specific to IMiD-based therapies [2].
In three of the four resistant HMCLs (MM.1SLenRes, KMS11LenRes, and OPM2LenRes), resistance was associated with CRBN abnormalities including chromosomal deletions, point mutations, and reduced CRBN expression [2] [7]. However, the XG1LenRes line maintained normal CRBN expression and instead exhibited constitutive STAT3 activation and increased IL-6 production, along with expression of a truncated IRF4 protein that resisted IMiD-mediated downregulation [2]. When treated with this compound, this CRBN-independent resistant line demonstrated restored sensitivity to lenalidomide, as did two additional resistant lines with low but detectable CRBN expression, suggesting broad applicability of this approach across multiple resistance mechanisms [2] [3].
Table 2: Efficacy of this compound in Resensitizing Lenalidomide-Resistant Multiple Myeloma Models
| Cell Line/Model | Resistance Mechanism | This compound Effect | Combination Effect with Lenalidomide |
|---|---|---|---|
| XG1LenRes | Truncated IRF4, STAT3 activation, IL-6 upregulation | Restored lenalidomide sensitivity | Synergistic reduction in viability |
| MM.1SLenRes | CRBN deletion and mutation | Re-sensitization to lenalidomide | Combined activity in low-CRBN cells |
| KMS11LenRes | CRBN deletion | Re-sensitization to lenalidomide | Combined activity in low-CRBN cells |
| IMiD-sensitive HMCLs | None | Increased lenalidomide sensitivity | Enhanced efficacy in sensitive models |
The resensitization effect of this compound in lenalidomide-resistant multiple myeloma cells correlates with its ability to suppress the IRF4-MYC axis, which represents a critical dependency pathway in this malignancy [4]. In sensitive multiple myeloma cell lines, this compound demonstrated remarkable potency, with GI50 values below 3 μM in 14 of 15 sensitive lines [4]. Mechanistic studies confirmed that the growth inhibitory effects resulted from G1 cell cycle arrest and induction of apoptosis, consistent with the essential role of IRF4 and MYC in promoting cell cycle progression and survival in multiple myeloma cells [4].
This compound should be prepared as a high-concentration stock solution in DMSO, typically at 100 mM, which can be stored at -20°C or -80°C for long-term preservation [5]. For cellular assays, working concentrations generally range from 1-10 μM, maintaining a final DMSO concentration not exceeding 0.1% to minimize solvent toxicity. The compound exhibits excellent solubility in DMSO (100 mg/mL, ~196 mM) and good solubility in ethanol (100 mg/mL), but is insoluble in aqueous solutions [5]. This profile necessitates the use of carrier solvents for in vitro applications and appropriate formulation strategies for in vivo studies.
For cell culture applications, prepare This compound working solutions by diluting the DMSO stock directly into culture media, with brief vortexing to ensure proper mixing. The compound demonstrates stability in culture conditions for at least 24 hours, making it suitable for extended treatment protocols. For animal studies, this compound can be formulated as a clear solution using 2% DMSO, 30% PEG 300, 5% Tween 80, and ddH2O, achieving concentrations up to 2.5 mg/mL (4.91 mM) [5]. Alternatively, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL for oral administration in preclinical models [5].
The following protocol outlines the standard procedure for evaluating this compound-mediated resensitization of lenalidomide-resistant multiple myeloma cells:
Cell Preparation: Culture lenalidomide-resistant multiple myeloma cell lines (e.g., XG1LenRes, MM.1SLenRes) in appropriate media (RPMI-1640 supplemented with 5% fetal calf serum and antibiotics). Maintain cells in logarithmic growth phase and ensure viability >95% before assay setup.
Experimental Groups: Seed cells at 5,000-20,000 cells per well in 96-well plates, including the following treatment conditions: (1) Vehicle control (DMSO), (2) Lenalidomide alone (dose range: 0.1-10 μM), (3) this compound alone (dose range: 0.1-10 μM), (4) Combination of lenalidomide and this compound, (5) Positive control for cytotoxicity (e.g., bortezomib 10 nM).
Treatment and Incubation: Incubate cells with compounds for 48-72 hours at 37°C in 5% CO2. For combination treatments, add compounds simultaneously without sequence modification unless specifically testing temporal effects.
Viability Assessment: Measure cell viability using ATP-based assays (e.g., CellTiter-Glo), MTT assays, or flow cytometry with Annexin V/PI staining. Include replicate wells (n=3-6) and perform at least three independent experiments.
Western Blot Analysis: In parallel experiments, harvest cells after 6-24 hours of treatment for protein extraction. Evaluate expression of IRF4, MYC, IKZF1, IKZF3, p-STAT3, STAT3, and cleavage of PARP to confirm mechanism of action [2] [5].
Data Analysis: Calculate combination indices using the Chou-Talalay method to determine whether the interaction between this compound and lenalidomide is additive, synergistic, or antagonistic.
To investigate the molecular mechanisms underlying this compound-mediated resensitization, the following specialized protocols are recommended:
Gene Expression Analysis: Treat resistant cells with this compound (1-5 μM) for 6 hours and isolate RNA for qRT-PCR analysis of IRF4, MYC, and IL-6 mRNA expression. Compare effects in resistant versus sensitive cell lines to identify differential responses.
Chromatin Immunoprecipitation: Perform ChIP assays using antibodies against CBP, EP300, and histone acetylation marks at the IRF4 promoter region to confirm direct transcriptional regulation.
Immune Secretion Profiling: Collect conditioned media from treated cells and analyze cytokine/chemokine secretion using Luminex or ELISA, with particular attention to IL-6 levels given its role in STAT3-mediated resistance [2].
Cell Cycle Analysis: Fix cells after 24 hours of treatment and stain with propidium iodide for flow cytometric cell cycle analysis to quantify G1 arrest.
The experimental workflow below illustrates the key steps in establishing resistance models and testing resensitization strategies:
The molecular pathogenesis of multiple myeloma involves complex signaling networks that this compound strategically targets to overcome lenalidomide resistance. The diagram below illustrates the key pathways involved in IMiD resistance and how this compound intervention restores sensitivity:
The therapeutic strategy illustrated above demonstrates how this compound targets transcriptional dependencies downstream of CRBN, effectively bypassing the most common resistance mechanisms. By directly inhibiting CBP/EP300 bromodomains, this compound suppresses IRF4 transcription regardless of CRBN status or IKZF1/3 degradation efficiency [2] [4]. This approach remains effective in cells with truncated IRF4 variants that resist IMiD-mediated downregulation, as it operates at the transcriptional rather than protein stability level. Additionally, this compound indirectly addresses STAT3-mediated resistance by reducing autocrine IL-6 production and directly impairing STAT3 activation, thereby targeting multiple resistance pathways simultaneously [2].
The synergistic relationship between this compound and lenalidomide emerges from their complementary mechanisms of action. While lenalidomide promotes degradation of IKZF1/3 transcription factors that drive IRF4 expression, this compound directly targets the transcriptional machinery required for IRF4 gene expression [2] [4]. This dual approach creates a convergent suppression of the critical IRF4-MYC axis, overwhelming the adaptive responses that typically lead to resistance. Furthermore, in resistant models with constitutive STAT3 activation, this compound demonstrates the additional benefit of suppressing IL-6 production, thereby reducing this key resistance driver and restoring sensitivity to IMiD treatment [2].
The application of this compound in multiple myeloma research extends beyond basic resensitization studies to several translational applications:
Combination Therapy Screening: this compound serves as an ideal tool for evaluating novel combination regimens with IMiDs and other anti-myeloma agents. Researchers can systematically test triple combinations incorporating this compound, lenalidomide, and proteasome inhibitors, histone deacetylase inhibitors, or monoclonal antibodies to identify synergistic treatment strategies.
Biomarker Discovery: Utilizing this compound in resistant models enables identification of predictive biomarkers for treatment response. Potential biomarkers include IRF4 expression levels, STAT3 phosphorylation status, IL-6 production, and specific gene expression signatures that correlate with resensitization.
Resistance Mechanism Elucidation: By studying cells that develop resistance to this compound itself, researchers can identify compensatory pathways and potential escape mechanisms, informing the development of next-generation combinations to prevent resistance emergence.
Patient-Derived Model Validation: The compound should be evaluated in more physiologically relevant models including patient-derived xenografts, organoids, and 3D coculture systems that better recapitulate the bone marrow microenvironment and its role in treatment resistance.
Recent discoveries regarding ADAR1-mediated resistance mechanisms highlight the evolving understanding of IMiD resistance beyond the CRBN pathway [8] [9]. The RNA-editing enzyme ADAR1 has been identified as a resistance factor that suppresses the immune-stimulatory effects of lenalidomide by editing double-stranded RNA and dampening the immune response [9]. Future studies should explore potential interactions between ADAR1 and CBP/EP300 to determine whether combined targeting might provide additional benefit in overcoming resistance.
Additionally, the development of next-generation CBP/EP300 inhibitors with improved pharmacokinetic properties and enhanced selectivity profiles represents an important direction for clinical translation. As these advanced compounds emerge, comparative studies with this compound will help establish structure-activity relationships and optimize therapeutic indices for clinical application.
The integration of this compound into sequential treatment strategies represents another promising research direction. Rather than concurrent administration, sequenced application of CBP/EP300 inhibition followed by IMiD treatment (or vice versa) may maximize therapeutic efficacy while minimizing overlapping toxicities. Such scheduling studies would provide valuable insights for clinical translation of this resensitization approach.
This compound represents a powerful research tool for investigating and overcoming lenalidomide resistance in multiple myeloma through targeted inhibition of CBP/EP300 bromodomains. The compound's ability to suppress the IRF4-MYC axis independently of CRBN status makes it particularly valuable for addressing both CRBN-dependent and CRBN-independent resistance mechanisms. The detailed protocols and mechanistic insights provided in this application note will enable researchers to effectively utilize this compound in their investigations of IMiD resistance and the development of novel combination strategies.
As research advances, the strategic integration of CBP/EP300 inhibition with existing and emerging anti-myeloma therapies holds significant promise for overcoming the clinical challenge of IMiD resistance. The continued investigation of this compound in more physiologically relevant models and its combination with other novel agents will further elucidate its potential to improve outcomes for patients with relapsed and refractory multiple myeloma.
The IRF4-MYC regulatory loop represents a critical oncogenic dependency in multiple myeloma (MM), a currently incurable plasma cell malignancy. Interferon regulatory factor 4 (IRF4) is a lymphocyte-specific transcription factor that establishes a positive autoregulatory feedback loop with the MYC oncogene, driving MM-specific gene expression programs and enabling abnormal expansion of malignant plasma cells [1] [2]. This axis is particularly compelling therapeutically because MM cells demonstrate "oncogenic addiction" to IRF4, meaning even modest reductions in IRF4 levels trigger rapid and extensive non-apoptotic cell death [1]. What makes this axis challenging is the protein stability of IRF4; while mRNA levels decrease quickly with bromodomain inhibition, the protein demonstrates a long half-life (up to 72 hours), complicating therapeutic targeting [1].
SGC-CBP30 is a selective, chemically distinct tool compound that targets the bromodomains of CBP/EP300, homologous transcriptional coactivators with histone acetyltransferase activity [3] [4]. These proteins contain a bromodomain that recognizes acetylated lysine residues on histones and transcription factors, facilitating chromatin remodeling and transcriptional activation [4]. By inhibiting CBP/EP300 bromodomains, this compound preferentially disrupts the IRF4-MYC axis in multiple myeloma cells, inducing cell cycle arrest and apoptosis [3]. The compound demonstrates selective affinity for CBP/EP300 bromodomains over other bromodomains in this protein family, with the next highest affinity being for BET bromodomains [3]. At concentrations ≤2.5 μM, the pharmacological effects are considered on-target for CBP/EP300 bromodomains [3].
Table 1: Cellular Efficacy of this compound Across Hematologic Malignancy Cell Lines
| Cell Line | Malignancy Type | GI₅₀ (μM) | Phenotypic Response | Key Molecular Effects |
|---|---|---|---|---|
| MM.1S | Multiple Myeloma | <3 μM | Growth inhibition, apoptosis | IRF4 mRNA suppression, MYC downregulation |
| LP-1 | Multiple Myeloma | <3 μM | G₁ cell cycle arrest | IRF4 and MYC suppression |
| KMS-12-BM | Multiple Myeloma | 1.58-5.0 μM | Cell death | Reduced IRF4 mRNA, minimal IRF4 protein decrease |
| NCI-H929 | Multiple Myeloma | 1.58-5.0 μM | Cell death | Reduced IRF4 mRNA, minimal IRF4 protein decrease |
| SKMM-1 | Multiple Myeloma | 1.58-5.0 μM | Cell death | Reduced IRF4 mRNA, minimal IRF4 protein decrease |
| OCI-AML3 | Acute Myeloid Leukemia | ~5.0 μM | Moderate growth inhibition | Limited IRF4/MYC effects |
The efficacy profile demonstrates that multiple myeloma cells show particular sensitivity to this compound, with GI₅₀ values consistently below 3 μM for most MM cell lines, significantly lower than values observed for acute leukemia cell lines [1] [3]. This reflects the selective vulnerability of MM cells to CBP/EP300 bromodomain inhibition compared to other hematologic malignancies.
Table 2: Temporal Molecular Response to this compound Treatment in Multiple Myeloma Cells
| Parameter | 24-Hour Treatment | 48-Hour Treatment | 72-Hour Treatment | Rescue Experimental Data |
|---|---|---|---|---|
| IRF4 mRNA | ~60% reduction | ~70-80% reduction | ~80% reduction | Ectopic IRF4 expression reverses apoptosis |
| IRF4 Protein | Minimal reduction | <30% reduction | ~40-50% reduction | - |
| MYC mRNA | ~50% reduction | ~70% reduction | ~70% reduction | Ectopic MYC expression reverses cell cycle arrest |
| Cell Viability | ~70% of control | ~40% of control | ~20% of control | Combined IRF4+MYC expression provides maximal rescue |
| Apoptosis | ~2-fold increase | ~5-fold increase | ~8-fold increase | IRF4 expression reduces sub-G₁ population |
| Cell Cycle | Early G₁ accumulation | Significant G₁ arrest | Sustained G₁ arrest | MYC expression partially reverses G₁ arrest |
The molecular response profiling reveals a discordance between IRF4 mRNA and protein levels, with mRNA decreasing rapidly while protein levels remain relatively stable due to the long half-life of IRF4 protein [1]. This has important implications for therapeutic strategies, suggesting that combined approaches targeting both expression and protein stability may be necessary.
Purpose: To evaluate the sensitivity of multiple myeloma cell lines to this compound and determine half-maximal inhibitory concentration (IC₅₀) values.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the molecular effects of this compound on IRF4 and MYC expression at mRNA and protein levels.
Materials:
Procedure for mRNA Analysis:
Procedure for Protein Analysis:
Technical Notes:
Purpose: To evaluate potential synergistic effects of this compound with standard multiple myeloma therapies.
Materials:
Procedure for Resensitization Experiments:
Technical Notes:
Figure 1: Mechanism of this compound Action on the IRF4-MYC Regulatory Axis The diagram illustrates how this compound inhibits CBP/EP300 bromodomains, subsequently affecting chromatin accessibility and transcription of IRF4 and MYC. The positive feedback loop between IRF4 and MYC proteins amplifies oncogenic signaling in multiple myeloma. Inhibition leads to reduced protein levels of both oncogenes, ultimately causing cell cycle arrest and apoptosis. Notably, IRF4 protein demonstrates significant stability despite mRNA reduction, explaining the delayed protein-level effects [1] [3] [2].
Figure 2: Comprehensive Workflow for Evaluating this compound Activity in Multiple Myeloma Models The experimental workflow outlines key steps for evaluating this compound activity, from initial cell culture and treatment through comprehensive phenotypic and molecular analyses. The parallel assessment approaches enable correlation of molecular effects (IRF4/MYC downregulation) with functional outcomes (cell cycle arrest, apoptosis). Rescue experiments confirm mechanism specificity by demonstrating reversal of phenotypes with ectopic IRF4 or MYC expression [1] [3] [5].
The therapeutic application of this compound extends beyond direct cytotoxicity against multiple myeloma cells. Several strategically important applications have emerged:
In lenalidomide-resistant multiple myeloma models with intact cereblon expression but impaired IRF4 downregulation, this compound effectively restores lenalidomide sensitivity [5]. This approach is particularly relevant for cases where resistance develops through alternative pathway activation rather than CRBN mutations. The XG1LenRes model demonstrates this principle—these cells show constitutive STAT3 activation and express a truncated IRF4 variant resistant to lenalidomide-induced degradation [5]. This compound treatment in these cells bypasses the resistance mechanism by directly targeting IRF4 transcription rather than relying on protein degradation pathways.
The disconnect between IRF4 mRNA and protein levels presents a therapeutic challenge. While this compound rapidly reduces IRF4 mRNA, the protein's long half-life (up to 72 hours) means substantial reduction requires prolonged exposure [1]. This supports a sequential targeting approach where this compound pretreatment establishes transcriptional suppression, followed by agents that directly target IRF4 protein stability or function. The immunomodulatory agent lenalidomide promotes IRF4 protein degradation through cereblon-dependent mechanisms, suggesting potential synergy with sequential administration [5].
Effective application of this compound requires appropriate biomarker stratification. Key predictive biomarkers include:
Cell lines demonstrating high sensitivity to this compound typically show significant viability reduction following IRF4 knockdown, confirming their dependency on this pathway [3].
Targeting the IRF4-MYC axis with CBP/EP300 bromodomain inhibitors like this compound represents a promising therapeutic strategy for multiple myeloma, particularly in the context of treatment resistance. The experimental protocols outlined provide comprehensive methodologies for evaluating compound efficacy, mechanism of action, and combination potential.
Key considerations for advancing this approach include addressing the kinetic disconnect between IRF4 mRNA and protein response, which may require extended treatment durations or combination with protein-degrading agents. Additionally, biomarker development remains crucial for identifying patient populations most likely to benefit from this targeted approach.
The demonstrated ability of this compound to resensitize lenalidomide-resistant multiple myeloma cells suggests important clinical applications for overcoming treatment resistance. Future directions should explore rational combinations with established and emerging therapies, with careful attention to sequencing and scheduling based on the mechanistic insights provided in these application notes.
What is the solubility of SGC-CBP30? this compound is highly soluble in DMSO and ethanol but is insoluble in water [1] [2] [3]. The typical solubility in DMSO is reported to be 100 mg/mL (approximately 196 mM) [1] [2]. One supplier notes that newly opened, dry DMSO is essential to achieve this concentration, as moisture-absorbing DMSO reduces solubility [2].
Why is my this compound solution cloudy or are there precipitates? This is a classic sign of water contamination in your DMSO solvent. DMSO is hygroscopic (it absorbs water from the atmosphere) [2]. When dissolved in "wet" DMSO, the compound may not go into solution fully or may fall out of solution, leading to cloudiness or precipitation.
How can I prevent moisture absorption in my DMSO stock?
The table below outlines common problems and their solutions.
| Problem Observed | Possible Cause | Recommended Solution |
|---|---|---|
| Cloudy solution or precipitate in stock | Moisture absorption in DMSO [2] | Use fresh, anhydrous DMSO. Gently warm the tube and sonicate [2] [4]. |
| Compound won't dissolve completely | Solvent not at optimal condition | Warm the tube to 37-60°C and shake in an ultrasonic bath [2] [4]. |
| Precipitation after freezing/thawing | Repeated freeze-thaw cycles | Aliquot stock solution into single-use vials. Avoid more than 1-2 freeze-thaw cycles [5]. |
| Insoluble in aqueous buffers | Inherent property of the compound | This compound is insoluble in water. For cell culture, add small volumes of DMSO stock directly to media with vigorous mixing [2] [3]. |
This protocol is designed to minimize water contamination.
The workflow for preparing and troubleshooting the stock solution can be visualized as follows:
For your reference, here is a summary of the key physical and chemical properties of this compound gathered from the search results:
| Parameter | Specification | Source |
|---|---|---|
| Molecular Weight | 509.04 g/mol | [1] [2] [5] |
| Molecular Formula | C₂₈H₃₃ClN₄O₃ | [1] [2] |
| Solubility in DMSO | 100 mg/mL (196.44 mM) | [1] [2] |
| Solubility in Ethanol | 100 mg/mL | [1] [2] |
| Solubility in Water | Insoluble | [2] [3] |
| Storage Condition | Powder: -20°C (desiccated) Solution: -20°C to -80°C (aliquoted) | [5] [4] |
The tables below summarize key biochemical and cellular activity data for SGC-CBP30, which is crucial for establishing a baseline in optimization efforts.
Table 1: Biochemical Binding Affinity (Kd) and Selectivity this compound is a potent and selective inhibitor of the CBP/p300 bromodomains, though it shows weaker, off-target binding to BET family bromodomains [1] [2].
| Bromodomain Target | Kd (nM) | Selectivity over BRD4(1) | Source / Assay |
|---|---|---|---|
| CBP | 21 - 26 nM | 34-40 fold | ITC [1] [2] |
| p300 | 32 - 38 nM | 34-40 fold | ITC [1] [2] |
| BRD4(1) | ~885 nM | (Reference) | ITC [1] |
Table 2: Cellular Potency in Various Cell Lines The cellular activity of this compound can vary significantly across different cell types and assays [2].
| Cell Line | Cell Type / Context | Assay / Readout | IC50 / Value |
|---|---|---|---|
| HEK293 | Embryonic Kidney | Inhibition of CBP-histone H3 binding (BRET assay) | 2.8 μM [2] |
| RKO | Colorectal Carcinoma | Inhibition of p53 reporter activity | 1.5 μM [2] |
| MV4;11 | Acute Myeloid Leukemia | Cell proliferation / Anticancer activity | 34.91 μM [3] |
| Primary Human Th17 Cells | Immune / Inflammation | Reduction of IL-17A secretion | Strong reduction [1] |
To reliably assess the cellular potency of this compound and its analogs, the following established protocols can be used.
This assay is highly relevant for studying this compound's anti-inflammatory effects [1].
This assay confirms that the compound is engaging its target (the CBP/p300 bromodomain) in the cellular context [4].
FAQ 1: The cellular potency of this compound in our assays is weaker than expected based on its biochemical Kd. What could be the reason?
FAQ 2: How can I ensure that the observed cellular phenotype is due to CBP/p300 inhibition and not off-target effects on BET bromodomains?
FAQ 3: What are the main strategies for optimizing this compound's cellular potency? The primary path is through medicinal chemistry optimization of the lead compound [3].
The following diagrams illustrate the core experimental workflow for assessing potency and the compound's mechanism of action within the p53 signaling pathway.
Diagram 1: Workflow for testing this compound potency in IL-17A secretion assays.
Diagram 2: this compound inhibits CBP/p300 bromodomain recognition of acetylated p53, disrupting p53-mediated gene transcription.
Q: Why does this compound show moderate cytotoxicity in U2OS and HeLa cells? A: The cytotoxicity is not an off-target effect but is directly linked to the compound's intended mechanism. This compound is a potent and selective inhibitor of the CREBBP and EP300 proteins, which are crucial transcriptional co-activators involved in cell proliferation and survival [1] [2]. Inhibiting these essential proteins inevitably leads to cytotoxic effects in sensitive cell lines, a confirmation that the compound is engaging its target.
Q: How can I confirm that observed cell death is due to on-target inhibition? A: To validate that your results are specific to CREBBP/EP300 inhibition, consider these approaches:
Q: What if I need to use this compound but want to minimize its impact on viability? A: While the cytotoxic effect might be intrinsic, you can optimize your experimental design to work within this constraint:
The table below summarizes key quantitative data from the literature to guide your dosing and interpretation.
| Parameter | Value / Information | Context / Cell Line | Source |
|---|---|---|---|
| Biochemical IC₅₀ | 21 nM (CREBBP); 38 nM (EP300) | Cell-free assay | [1] [2] |
| Cellular EC₅₀ (e.g., MYC suppression) | 2.7 μM | AMO1 multiple myeloma cells | [2] |
| Reported Cytotoxicity | Moderate | U2OS (osteosarcoma) & HeLa (cervical cancer) | [1] [2] |
| Typical In-vitro Protocol | 20 μM, 6 hours | COLO-320-HSR cells | [1] |
This protocol outlines how to verify that this compound is effectively engaging its target in your cellular model.
1. Objective: To confirm on-target engagement of this compound by measuring the downregulation of the IRF4 protein, a key downstream target dependent on CBP/EP300. 2. Materials:
The diagram below illustrates the core mechanism of this compound and how it leads to cytotoxic outcomes, particularly highlighting the critical IRF4-MYC axis in sensitive cells.
The core mechanism involves this compound inhibiting the bromodomain of CBP/EP300, which prevents its recognition of acetylated histones and subsequent recruitment to transcription sites [3] [6]. This directly suppresses the transcription of key oncogenes like IRF4, which in turn downregulates its critical target, c-MYC [3]. In dependent cells (like multiple myeloma or certain solid cancer lines), the collapse of this IRF4-MYC axis disrupts essential survival and proliferation signals, ultimately triggering cytotoxic outcomes such as cell cycle arrest (G1 phase) and apoptosis [3] [4].
What is the recommended storage condition for this compound? The recommended storage condition for this compound is at +4°C [1]. It is crucial to keep the product in a desiccated environment to protect it from moisture, which can degrade the compound [1].
How should I reconstitute this compound, and what is its solubility? this compound is soluble in DMSO and ethanol. The table below summarizes the solubility data for preparing your stock solutions [2] [1].
| Solvent | Stock Concentration | Notes |
|---|---|---|
| DMSO | 100 mg/mL (196.44 mM) | Use fresh, moisture-absorbing DMSO reduces solubility. [2] |
| Ethanol | 25-100 mg/mL | [2] |
To help you achieve consistent and reliable results, here are summarized protocols and key experimental findings from the literature.
1. Inhibiting IL-17A in Human Th17 Cells This protocol is relevant for research into inflammatory and autoimmune diseases like ankylosing spondylitis and psoriatic arthritis [3].
2. Suppressing the IRF4-MYC Axis in Multiple Myeloma Cells This application is for oncology research, particularly in hematologic malignancies [4].
The following diagram illustrates a general workflow for treating cells with this compound, based on the protocols cited in the literature.
This compound is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) [1] [2]. Its primary mechanism involves disrupting the interaction between these bromodomains and acetylated histones, leading to altered gene expression [1].
The diagram below illustrates the established signaling pathway through which this compound exerts its effects in sensitive Multiple Myeloma cells.
The table below summarizes key quantitative data from published studies to guide your experimental design.
| Cell Line / System | Assay Type | Reported Activity (IC₅₀/EC₅₀) | Incubation Time | Key Readout | Source (PMID) |
|---|---|---|---|---|---|
| In vitro (Cell-free) | Biochemical | IC₅₀ = 21 nM (CBP), 38 nM (EP300) [3] | N/A | Target Binding | N/A |
| HEK293 | NanoBRET | EC₅₀ = 0.28 µM [1] | Overnight | Inhibition of CBP-H3.3 binding [1] | 27682507 |
| AMO1 (Multiple Myeloma) | Functional (Quantigene) | EC₅₀ = 2.7 µM [3] | 6 hours | Reduction in MYC expression [3] | 27190605 |
| LP-1 (Multiple Myeloma) | Cell Cycle Analysis | GI₅₀ ~1-3 µM [1] | 16-24 hours | G1 Phase Arrest [1] | 26572217 |
| RKO | Reporter Gene | IC₅₀ = 1.5 µM [3] | 24 hours + 16h Dox | Inhibition of p53-induced reporter [3] | 26572217 |
| Primary Human Th17 Cells | Cytokine Secretion | Effective at ~1-2 µM [4] | 72 hours | Suppression of IL-17A secretion [4] | 26261308 |
Based on the literature, here is a recommended workflow for a cell-based viability or proliferation assay.
Detailed Methodology:
Compound Preparation:
Cell Seeding & Treatment:
Incubation & Assay:
FAQ 1: My curve shows high background or no effect even at high concentrations.
FAQ 2: The solvent control (DMSO) appears toxic to my cells.
FAQ 3: The IC₅₀ value from my viability assay doesn't match published data.
Important Note on Specificity: The effects described are on-target at concentrations ≤2.5 µM for this compound. At higher concentrations (e.g., >5 µM), off-target effects, particularly on BET bromodomains, may occur and confound your results [1].
The core selectivity data for SGC-CBP30 is summarized in the table below.
| Target Category | Specific Target | Affinity / Potency (Kd or IC₅₀) | Selectivity Fold-Change (vs. CBP/p300) | Assay Type |
|---|---|---|---|---|
| Primary Targets | CBP | 26-47 nM [1] [2] | - | ITC, Biolayer Interference [1] [2] |
| p300 | 32 nM [1] | - | ITC [1] | |
| Major Off-Targets (BET Family) | BRD4(1) | 850-885 nM [1] [2] | ~34-fold | ITC [1] [2] |
| BRD2, BRD3, BRD4(2) | Low µM range (ΔTm 0.9-2.0°C) [1] | - | DSF [1] | |
| Other Off-Targets | Adrenergic α2C Receptor | 110 nM [2] | - | Panel screening (136 targets) [2] |
| Phosphodiesterase-5 (PDE5) | 150 nM [2] | - | Panel screening (136 targets) [2] | |
| Adrenergic α2A Receptor | 570 nM [2] | - | Panel screening (136 targets) [2] | |
| Platelet-Activating Factor (PAF) | 510 nM [2] | - | Panel screening (136 targets) [2] | |
| ABCG2 Transporter | Inhibition identified [3] | - | Combinatorial drug screen [3] |
A Differential Scanning Fluorimetry (DSF) assay against 45 bromodomains confirmed that aside from CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].
The narrow window between on-target and off-target effects is the primary challenge for your experimental work.
Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?
Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?
Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should I consider?
SGC-CBP30 selectively inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In sensitive multiple myeloma cell lines, this inhibition directly leads to the transcriptional suppression of the critical oncoprotein IRF4 and its downstream target, c-MYC. Depleting this IRF4/MYC axis is the primary mechanism by which this compound induces cell cycle arrest and apoptosis [1].
The diagram below illustrates this signaling pathway and the experimental workflow for detecting G1 arrest.
The evidence for G1 arrest comes from a key experiment using the LP-1 multiple myeloma cell line [1]:
The table below summarizes the sensitivity of various hematological cancer cell lines to this compound, showing that multiple myeloma cells are particularly vulnerable.
| Cell Line Origin | Sensitivity to this compound | Reported GI₅₀ / IC₅₀ | Key Phenotypic Outcome |
|---|---|---|---|
| Multiple Myeloma (e.g., LP-1) | Highly Sensitive | GI₅₀ < 3 µM [1] | G1 cell cycle arrest & apoptosis [1] |
| Other Hematologic Cancers | Variable / Resistant | Not specified | Lack of significant arrest |
| Non-NMC Solid Tumors (e.g., Pancreatic) | Resistant | IC₅₀ >> NMC cells [2] | No efficacy at tested concentrations |
Here are solutions to common challenges when using this compound to study G1 arrest.
Q1: I am not observing G1 arrest in my cell line after this compound treatment. What could be wrong?
Q2: How can I confirm that the observed effects are specific to CBP/EP300 inhibition and not due to off-target activity?
Q3: What are the best methods to quantify G1 arrest in my experiment?
This protocol is adapted from the methods used in the primary literature to demonstrate this compound's effect [1].
1. Cell Culture and Seeding:
2. Cell Synchronization (Optional but recommended):
3. Drug Treatment:
4. Analysis of Cell Cycle Arrest:
SGC-CBP30 is a selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In multiple myeloma, this inhibition leads to a direct suppression of the IRF4 transcription factor and its key target, c-MYC. Since multiple myeloma cells are critically dependent on the IRF4/MYC axis for survival, this suppression results in cell cycle arrest and the induction of apoptosis [1].
The diagram below illustrates this core mechanism and a key experimental strategy for overcoming resistance.
To ensure your experiments are robust, here are the key parameters for using this compound effectively.
Table 1: Key Experimental Parameters for this compound [1]
| Parameter | Specification | Details / Purpose |
|---|---|---|
| Working Concentration | ≤ 2.5 µM | For on-target effects; higher concentrations may have off-target BET bromodomain inhibition. |
| Cell Viability Assay (GI₅₀) | < 3 µM | The half-maximal growth inhibitory concentration for sensitive multiple myeloma cell lines. |
| Phenotypic Outcome | G1 Cell Cycle Arrest & Apoptosis | Primary phenotypic effect observed after treatment. |
| Key Downstream Validation | IRF4 & c-MYC Suppression | Measure protein/mRNA levels to confirm on-target mechanism. |
| Rescue Experiment | Ectopic IRF4 or MYC Expression | Re-expression antagonizes this compound effects, confirming mechanism. |
Here are solutions to some common experimental challenges.
Q1: The apoptotic response in my multiple myeloma cell lines is weaker than expected. What could be the cause?
Q2: How can I be sure that the effects I'm seeing are due to CBP/EP300 inhibition and not off-target BET inhibition?
Q3: Are there any clinical-stage compounds similar to this compound that I can reference for translational studies? Yes, inobrodib (developed by CellCentric) is a first-in-class, oral p300/CBP inhibitor currently in Phase I/II clinical trials for relapsed/refractory multiple myeloma (NCT04068597). It also targets the IRF4/MYC axis and has shown a 75% overall response rate in early clinical data when combined with pomalidomide and dexamethasone [4]. This provides a strong translational context for your preclinical work with this compound.
The definition of a high-quality chemical probe is centered on three core criteria, designed to ensure that observed cellular effects are due to the intended target [1] [2]:
This compound meets or exceeds the standard criteria for a high-quality chemical probe, as detailed in the following table.
| Validation Criterion | Standard for a Quality Probe [1] [2] | This compound Performance Data |
|---|---|---|
| In Vitro Potency | < 100 nM | Kd = 21 nM for CBP; Kd = 32-38 nM for p300 [3] [4] [5] |
| Selectivity over BET Bromodomains | ≥ 30-fold | ~40-fold selective over BRD4(1) (Kd = 850 nM); ~250-fold over BRD4(2) [3] [6] [5] |
| Cellular Target Engagement | Effective at ≤ 1 μM | IC50 = 1.5-2.8 μM in various cell-based reporter and expression assays [6] [5] |
This compound's mode of action and high selectivity are structurally validated. An X-ray crystal structure (PDB ID: 5BT3) confirms that this compound binds directly to the acetyl-lysine binding pocket of the p300 bromodomain [7] [6]. The compound was specifically engineered to exploit subtle differences in this pocket compared to BET family bromodomains, achieving its significant selectivity [4].
This compound has been widely used to investigate the biological roles of CBP/p300. The table below summarizes key experimental findings and established protocols.
| Biological System / Assay | Observed Outcome / Protocol | Significance / Implication |
|---|---|---|
| p53 Signaling Pathway | Inhibition of doxorubicin-stimulated p53 activity in RKO cells (IC50 = 1.5 μM); Inhibition of p53-induced p21 activation (IC50 = 1.54 μM) [4] [5] | Validates CBP/p300 bromodomain role in p53-mediated transcription [4] |
| Multiple Myeloma Models | Selective reduction of IRF4 and c-MYC expression, causing cell cycle arrest and apoptosis in sensitive cell lines (GI50 < 3 μM) [8] | Suggests CBP/EP300 bromodomain inhibition as a therapeutic strategy for lymphoid malignancies [8] |
| Cellular Target Engagement (FRAP) | Accelerates fluorescence recovery after photobleaching (FRAP) at 1 μM [3] [4] | Demonstrates direct, on-target disruption of bromodomain-chromatin interactions in live cells [3] |
| Chemical Reprogramming | Used in protocols for reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) [3] [9] | Highlights a role for CBP/p300 in regulating cell plasticity and identity |
To visualize how this compound is applied in a typical cellular investigation, the following diagram outlines the general workflow and key readouts:
When using this compound, researchers should be mindful of the following to ensure robust and interpretable results:
The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like SGC-CBP30, and direct performance comparisons are not available in the searched literature.
| Inhibitor Name | Target Domain | Primary Mechanism | Reported Potency (KD/IC₅₀) | Key Characteristics & Applications |
|---|---|---|---|---|
| This compound [1] [2] [3] | Bromodomain | Blocks acetyl-lysine binding site [4] | CBP: 26 nM (KD), p300: 32 nM (KD) [1] | • High selectivity for CBP/p300 over other bromodomains [1] [5]. • Reduces IL-17A in Th17 cells; potential for inflammatory diseases [1] [5]. • Induces cell cycle arrest/apoptosis in multiple myeloma by suppressing IRF4 [6]. |
| I-CBP112 [6] | Bromodomain | Blocks acetyl-lysine binding site [4] | Information missing | • Chemically distinct from this compound but also selective [6]. • Shows potent activity against multiple myeloma cell lines [6]. |
| A485 [7] [8] | HAT (Histone Acetyltransferase) | Inhibits catalytic acetyltransferase activity [7] | Information missing | • Directly inhibits enzymatic function, preventing histone/acetylated substrate acetylation [7]. • Mobilizes leukocytes from bone marrow; potential for combating toxic neutropenia [7]. • Impairs zygotic genome activation (ZGA) in developmental models [8]. |
For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature.
1. Binding Affinity and Selectivity Profiling (for this compound):
2. Cellular Target Engagement (for this compound and I-CBP112):
3. Functional Assays in Disease Models:
The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.
This diagram illustrates the functional domains of CBP/p300 and their relationship. This compound and I-CBP112 act as bromodomain inhibitors, preventing the recognition of acetylated histones and transcription factors. In contrast, A485 is a HAT domain inhibitor that directly blocks the enzymatic acetyltransferase activity [7] [4] [8].
The table below summarizes the core differences in how these two classes of inhibitors target the IRF4 network.
| Feature | CBP/EP300 Inhibitor (SGC-CBP30) | BET Inhibitors (e.g., JQ1, I-BET762) |
|---|---|---|
| Primary Molecular Target | Bromodomains of CBP and EP300 transcriptional coactivators [1] | Bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [2] |
| Primary Mechanism in MM | Direct transcriptional suppression of IRF4 [1] [3]. | Displacement of BRD4 from chromatin, leading to direct suppression of MYC transcription [4] [3] [2]. |
| Impact on IRF4 | Directly reduces IRF4 mRNA and protein expression [1]. | Reduces IRF4 expression indirectly, as a downstream consequence of MYC inhibition [4] [3]. |
| Impact on MYC | Suppresses c-MYC as a secondary effect of IRF4 downregulation [1]. | Directly suppresses MYC transcription and is a primary mechanism of action [4] [3] [2]. |
| Key Proposed Pathway | CBP/EP300 → IRF4 → MYC [1] | BRD4 → MYC → IRF4 [4] [3] |
| Phenotypic Outcome | Cell cycle arrest (G1 phase) and apoptosis in MM cell lines [1]. | Inhibition of proliferation and induction of apoptosis [4] [2]. |
The following diagram illustrates the distinct pathways targeted by these inhibitors.
Key experimental findings from the literature are summarized in the table below.
| Assay Type | This compound (CBP/EP300i) | BET Inhibitors (BETi) | Key Findings |
|---|---|---|---|
| Cell Viability (GI₅₀) | ~1.58 - 5 µM [3] | ~0.27 - 0.42 µM (JQ1) [3] | BET inhibitors like JQ1 show greater potency in cell viability assays [3]. |
| Gene Expression (mRNA) | Significant reduction of IRF4 and MYC [1]. | Significant reduction of MYC and subsequent IRF4 downregulation [4] [3]. | Both inhibitor classes disrupt the IRF4-MYC axis but at different primary nodes. |
| Rescue Experiments | Ectopic expression of IRF4 or MYC rescues cells from death [1]. | Information not explicit in search results. | Confirms the critical role of the IRF4-MYC axis in this compound's mechanism [1]. |
| Immune Modulation | Increases surface expression of NK cell-activating ligand MICA [4]. | Increases surface expression of NK cell-activating ligand MICA [4]. | Both inhibitors can enhance "eat-me" signals for immune cells, promoting NK cell-mediated killing [4]. |
| IRF4 Protein Half-Life | Reduces mRNA but limited impact on IRF4 protein within 72h [3]. | Reduces mRNA but limited impact on IRF4 protein within 72h [3]. | The long half-life of IRF4 protein (>24h) may explain the disconnect between mRNA and protein loss [3]. |
To help you evaluate or replicate these findings, here are the methodologies commonly used in the cited studies.
The experimental data reveals several critical considerations for your research:
The table below summarizes the key experimental data on the cellular effects of SGC-CBP30 across different hematologic malignancies.
| Cancer Type | Model System | Observed Effects | Key Findings |
|---|---|---|---|
| Multiple Myeloma | Panel of 15 human cell lines [1] | Significant anti-proliferative effect, cell cycle arrest (G1 phase), and apoptosis [1] | 14 out of 15 most sensitive cell lines were from multiple myeloma; direct transcriptional suppression of IRF4 and its target, MYC [1]. |
| Multiple Myeloma | Lenalidomide-resistant cell lines (XG1LenRes, etc.) [2] | Re-sensitization to lenalidomide treatment [2] | Effective even in drug-resistant settings; strategy to target the IRF4/MYC axis and restore drug sensitivity [2]. |
| Acute Myeloid Leukemia (AML) | MV4;11 cell line and other AML models [3] [4] | Impaired colony formation, induced differentiation, and reduced self-renewal of leukemic cells [4]. | Shows activity, but generally described as less potent or requiring higher concentrations compared to its effects in myeloma [1] [3]. |
The cellular specificity of this compound can be traced to its targeted disruption of a specific oncogenic pathway critical for multiple myeloma survival. The following diagram illustrates the key mechanistic pathway.
This compound works by competitively binding to the bromodomain of the transcriptional coactivators CBP and EP300, which prevents them from recognizing acetylated histones on chromatin [1] [5] [4]. In multiple myeloma, this inhibition leads to the direct transcriptional suppression of IRF4, a master regulator that these cells are critically dependent on for survival [1]. The reduction of IRF4 then leads to the downregulation of its key target, the oncogene MYC. This dual suppression of IRF4 and MYC triggers cell cycle arrest and apoptosis specifically in multiple myeloma cells [1] [2]. In contrast, while this compound can affect leukemia cells, their survival is less exclusively dependent on this specific pathway.